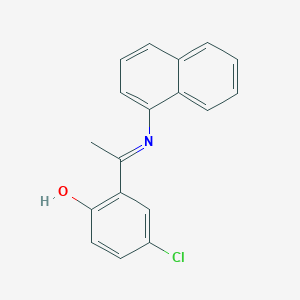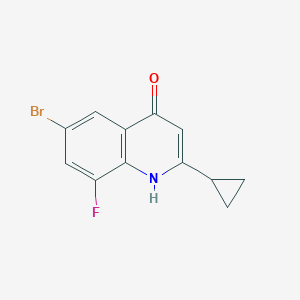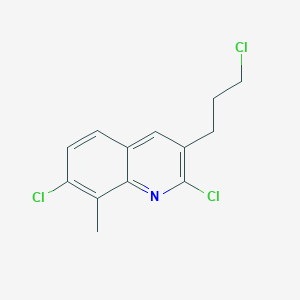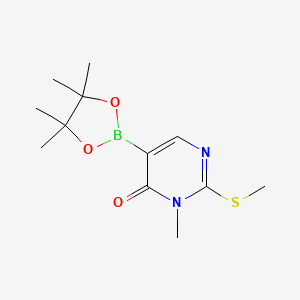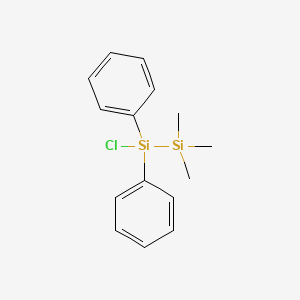
Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- is a chemical compound with the molecular formula C15H19ClSi2 and a molecular weight of 290.94 g/mol . It is a member of the disilane family, which consists of compounds containing a silicon-silicon bond. This particular compound is characterized by the presence of a chlorine atom, three methyl groups, and two phenyl groups attached to the silicon atoms.
Preparation Methods
The synthesis of Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- typically involves the reaction of chlorosilanes with organometallic reagents. One common method is the reaction of chlorotrimethylsilane with diphenylmagnesium under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common reagents used in these reactions include Grignard reagents , organolithium compounds , and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the study of silicon-based biochemistry.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- involves its interaction with various molecular targets. The silicon-silicon bond can undergo cleavage and formation, allowing the compound to participate in various chemical transformations. The presence of the chlorine atom and phenyl groups influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- can be compared with other similar compounds such as:
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: This compound has two chlorine atoms and four methyl groups, making it more reactive in certain substitution reactions.
Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl-: This compound has four phenyl groups, which can influence its stability and reactivity.
Disilane, 1,1,1-trimethyl-2,2,2-triphenyl-: This compound has three phenyl groups and three methyl groups, providing a different balance of steric and electronic effects.
The uniqueness of Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- lies in its specific combination of substituents, which gives it distinct chemical properties and reactivity.
Properties
IUPAC Name |
chloro-diphenyl-trimethylsilylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClSi2/c1-17(2,3)18(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYALUXUXQYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345211 |
Source


|
| Record name | Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61211-96-9 |
Source


|
| Record name | Disilane, 1-chloro-2,2,2-trimethyl-1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
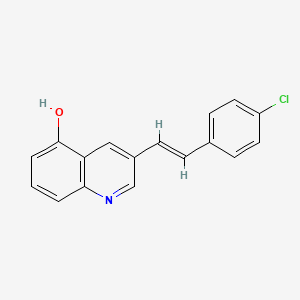
![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)

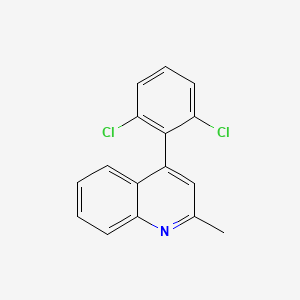

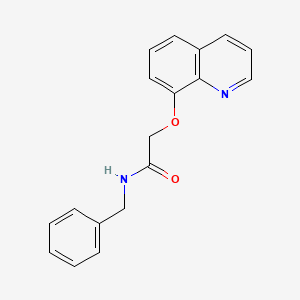
![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)
